molecular formula C12H19NO6 B13717182 (2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate

(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate

Cat. No.: B13717182
M. Wt: 273.28 g/mol
InChI Key: QHCOXUYOSKAJBD-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate typically involves the esterification of 5-(2-methoxyethoxy)pentanoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
  • (2,5-dioxopyrrolidin-1-yl) 4-(2-methoxyethoxy)butanoate
  • (2,5-dioxopyrrolidin-1-yl) 6-(2-methoxyethoxy)hexanoate

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxyethoxy group provides enhanced solubility and stability, making it particularly useful in various applications.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2-methoxyethoxy)pentanoate

InChI

InChI=1S/C12H19NO6/c1-17-8-9-18-7-3-2-4-12(16)19-13-10(14)5-6-11(13)15/h2-9H2,1H3

InChI Key

QHCOXUYOSKAJBD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCC(=O)ON1C(=O)CCC1=O

Related CAS

656820-39-2

Origin of Product

United States

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